3-(Piperazin-1-ylmethyl)benzoic acid
Description
Contextualization within Benzoic Acid and Piperazine (B1678402) Derivatives
The scientific interest in 3-(Piperazin-1-ylmethyl)benzoic acid stems from the well-established importance of its constituent parts in pharmacology.
Benzoic Acid Derivatives: Benzoic acid and its derivatives are a class of compounds extensively used in drug design. preprints.org The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature is often critical for solubility and interaction with biological receptors. The benzene (B151609) ring serves as a rigid scaffold that can be functionalized at different positions (ortho, meta, para) to orient substituents in precise three-dimensional arrangements, thereby influencing the molecule's biological activity. preprints.org
Piperazine Derivatives: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its versatile structure, featuring two nitrogen atoms, allows for the creation of numerous derivatives with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and central nervous system applications. myskinrecipes.comnih.gov The presence of the piperazine moiety can improve crucial drug-like properties such as aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier. nih.govmyskinrecipes.com The nitrogen atoms in the piperazine ring can be readily modified, providing a straightforward way to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. nih.gov
Academic Research Significance and Scope
The academic significance of this compound is largely understood through its relationship with its structural isomers, particularly the para-substituted analogue, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. This para-isomer is a well-documented and crucial intermediate in the industrial synthesis of Imatinib, a highly successful tyrosine kinase inhibitor used in cancer therapy. researchgate.net
The primary research value of the meta-isomer, this compound, lies in its use for Structure-Activity Relationship (SAR) studies. nih.gov By synthesizing and evaluating different isomers of a bioactive compound, researchers can determine how the spatial arrangement of functional groups affects its interaction with a biological target. The difference in substitution from the para-position to the meta-position can lead to significant changes in a molecule's binding affinity, efficacy, and selectivity.
The scope of research on this compound and its derivatives includes:
Synthetic Chemistry: Developing efficient and scalable methods for its synthesis, likely drawing from established protocols for related compounds, such as the reaction between a 3-(halomethyl)benzoic acid derivative and piperazine. prepchem.comgoogle.com
Medicinal Chemistry: Using the molecule as a scaffold to build libraries of novel compounds. Researchers can functionalize the second nitrogen atom of the piperazine ring to explore potential therapeutic activities, such as kinase inhibition or receptor antagonism. myskinrecipes.com
Comparative Biology: Directly comparing the biological activity of this compound derivatives with their more studied 4-substituted counterparts to build comprehensive SAR models. These models are essential for the rational design of new drugs with improved properties. nih.gov
In essence, while not as widely commercialized as its para-isomer, this compound represents a valuable tool for academic and industrial researchers aiming to understand and manipulate the molecular determinants of drug action.
Table 2: Comparison of Related Compounds
| Compound Name | Position of Substitution | Known Significance |
|---|---|---|
| This compound | Meta | Valuable for Structure-Activity Relationship (SAR) studies. |
| 4-(Piperazin-1-ylmethyl)benzoic acid | Para | Isomer used as a key building block for pharmaceutical agents. researchgate.net |
| 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid | Meta (N-Methylated) | A derivative used as an intermediate and for comparative studies. calpaclab.compharmaffiliates.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLFPRBJFTOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589757 | |
| Record name | 3-[(Piperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773109-07-2 | |
| Record name | 3-(1-Piperazinylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773109-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Piperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Piperazin 1 Ylmethyl Benzoic Acid and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a single, efficient step from readily available precursors. One of the most prominent direct methods for synthesizing 3-(piperazin-1-ylmethyl)benzoic acid analogues is reductive amination. This powerful reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of the related compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the drug imatinib, a direct reductive alkylation of 1-methylpiperazine (B117243) with 4-formylbenzoic acid has been shown to be a simple and efficient in situ method. researchgate.net This reaction typically utilizes a mild reducing agent such as sodium triacetoxyborohydride (B8407120) and can achieve high yields of 95–99%. researchgate.net This approach is readily scalable for large-scale industrial production. researchgate.net While this specific example illustrates the synthesis of a 4-substituted analogue, the same principle can be applied to the synthesis of this compound by using 3-formylbenzoic acid as the starting material.
Table 1: Direct Synthesis via Reductive Amination
| Starting Material 1 | Starting Material 2 | Reducing Agent | Product | Key Advantages |
|---|---|---|---|---|
| 3-Formylbenzoic acid | Piperazine (B1678402) | Sodium triacetoxyborohydride | This compound | High efficiency, operational simplicity, high yields |
| 4-Formylbenzoic acid | 1-Methylpiperazine | Sodium triacetoxyborohydride | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | Scalable, high yields (95-99%) researchgate.net |
Multi-step Synthetic Routes
Multi-step syntheses provide an alternative and often more versatile approach to this compound and its derivatives. These routes involve the sequential construction of the molecule, allowing for greater control over the introduction of different functional groups and the purification of intermediates.
Formation of Piperazine Moiety Derivatives
A common strategy in multi-step syntheses is the formation of the piperazine moiety by reacting a suitable precursor with piperazine or a substituted piperazine. This typically involves the nucleophilic substitution of a leaving group on the benzylic carbon by one of the nitrogen atoms of the piperazine ring. For instance, the reaction of 3-(bromomethyl)benzoic acid or 3-(chloromethyl)benzoic acid with piperazine would yield the desired product. The synthesis of a similar compound, 3-(1-piperidinylmethyl)benzoic acid, methyl ester, has been achieved by reacting 3-(bromomethyl)benzoic acid, methyl ester with piperidine (B6355638). chemicalbook.com
To control the regioselectivity and avoid dialkylation of piperazine, it is often advantageous to use a piperazine derivative with one of the nitrogen atoms protected. Common protecting groups include tert-butoxycarbonyl (Boc), which can be readily removed under acidic conditions.
Carboxylation and Benzoic Acid Functionality Introduction
In some synthetic routes, the benzoic acid functionality is introduced at a later stage. One common method is the hydrolysis of a nitrile group. For example, a synthetic pathway could involve the reaction of 3-(chloromethyl)benzonitrile (B1583590) with piperazine to form 3-(piperazin-1-ylmethyl)benzonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, would then yield the final benzoic acid product. doubtnut.comaskfilo.comdoubtnut.comprezi.comyoutube.com
Preparation of Key Synthetic Intermediates and Derivatives
The success of multi-step syntheses relies on the efficient preparation of key intermediates. For the synthesis of this compound, crucial intermediates include 3-(halomethyl)benzoic acids and their derivatives.
3-(Bromomethyl)benzoic acid can be prepared from 3-methylbenzoic acid via a radical bromination reaction. prepchem.comgoogle.comgoogle.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride. prepchem.com
3-(Chloromethyl)benzoic acid can be synthesized from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst such as anhydrous ferric chloride, stannic chloride, or zinc chloride. nih.gov
Table 2: Key Synthetic Intermediates and their Preparation
| Intermediate | Starting Material | Reagents | Reaction Type |
|---|---|---|---|
| 3-(Bromomethyl)benzoic acid | 3-Methylbenzoic acid | N-Bromosuccinimide (NBS), AIBN | Radical Bromination prepchem.com |
| 3-(Chloromethyl)benzoic acid | Benzoyl chloride, Paraformaldehyde | Lewis Acid (e.g., FeCl₃) | Chloromethylation nih.gov |
| 3-(Piperazin-1-ylmethyl)benzonitrile | 3-(Chloromethyl)benzonitrile, Piperazine | - | Nucleophilic Substitution |
Salt Formation Strategies (e.g., Hydrochloride)
Due to the basic nature of the piperazine moiety, this compound can readily form salts with various acids. The hydrochloride salt is a common form, often favored for its improved solubility and stability. The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid. For the analogous 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, the dihydrochloride (B599025) salt is often prepared. google.com This can be achieved by reacting the corresponding benzonitrile (B105546) intermediate with hydrochloric acid, which also facilitates the hydrolysis of the nitrile to the carboxylic acid. researchgate.net Another method involves dissolving the final compound in a suitable solvent and bubbling hydrogen chloride gas through the solution to precipitate the salt. google.com
Synthesis of Structurally Related Compounds and Analogues
The core structure of this compound can be modified at several positions to generate a wide array of structurally related compounds and analogues. These modifications, which include altering the substitution on the piperazine ring, changing the position of the substituent on the benzoic acid ring, or replacing the benzoic acid moiety with other cyclic systems, are achieved through various synthetic methodologies. Key strategies employed in the synthesis of these analogues include reductive amination, nucleophilic substitution, and multi-step procedures to build more complex heterocyclic systems.
One of the most common analogues is the positional isomer, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the anticancer drug Imatinib. researchgate.net A highly efficient method for its preparation is through direct reductive alkylation. This one-pot synthesis involves the reaction of 1-methylpiperazine with a suitable carbonyl compound in the presence of a reducing agent like triacetoxy sodium borohydride, affording the product in high yields of 95–99%. researchgate.net An alternative approach involves the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and N-methylpiperazine. google.com This reaction is typically carried out in a solvent such as dimethylformamide or water, with a base like sodium bicarbonate or potassium hydroxide (B78521) to neutralize the hydrogen chloride formed during the reaction. google.com This method is straightforward, uses readily available materials, and is scalable, with reported yields exceeding 95%. google.com
Nucleophilic substitution is also a versatile method for synthesizing other analogues. For instance, the reaction of 3-(bromomethyl)benzoic acid methyl ester with piperidine in toluene (B28343) results in the formation of 3-(1-piperidinylmethyl)benzoic acid methyl ester, where the piperazine ring is replaced by a piperidine moiety. prepchem.com Generally, the synthesis of N-alkyl piperazine derivatives can be achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. nih.govmdpi.com For N-aryl derivatives, common synthetic routes include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. nih.gov
More complex analogues incorporating additional heterocyclic systems are often prepared via multi-step synthetic sequences. For example, piperazinyl benzothiazole (B30560) and benzoxazole (B165842) derivatives coupled with a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized. researchgate.net Similarly, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates has been developed, demonstrating the utility of the piperazine scaffold in creating diverse and complex molecules. rsc.org Another synthetic strategy involves creating novel benzimidazole (B57391) derivatives by coupling a substituted benzoic acid-piperazine intermediate with other reagents in the presence of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base such as triethylamine (B128534). nih.gov These multi-step approaches allow for the systematic modification of the core structure to explore structure-activity relationships for various biological targets.
The following tables summarize the synthetic routes for some of the structurally related compounds and analogues discussed.
Table 1: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid Analogues
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Solvent | Product | Yield | Reaction Type | Reference |
|---|---|---|---|---|---|---|---|
| 1-Methylpiperazine | 4-Formylbenzoic acid (In situ from precursor) | Triacetoxy sodium borohydride | Not specified | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 95–99% | Reductive Amination | researchgate.net |
| p-Chloromethyl benzoic acid | N-Methylpiperazine | Sodium bicarbonate | Dimethylformamide (DMF) | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 97.3% | Nucleophilic Substitution | google.com |
| p-Chloromethyl benzoic acid | N-Methylpiperazine | Potassium hydroxide | Water | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 98.5% | Nucleophilic Substitution | google.com |
Table 2: Synthesis of Other Structurally Related Analogues
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Solvent | Product | Yield | Reaction Type | Reference |
|---|---|---|---|---|---|---|---|
| Piperidine | 3-(Bromomethyl)benzoic acid, methyl ester | None | Toluene | 3-(1-Piperidinylmethyl)benzoic acid, methyl ester | Not specified | Nucleophilic Substitution | prepchem.com |
| Substituted (piperazin-1-yl)methanone | Substituted Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Not specified | Click Chemistry (Cycloaddition) | rsc.org |
| Substituted Benzoic Acid Piperazine intermediate | Phenyl piperazine | TBTU, Et₃N | Not specified | Piperazine-based benzimidazole derivatives | Not specified | Amide Coupling | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid |
| Imatinib |
| 1-Methylpiperazine |
| Triacetoxy sodium borohydride |
| 4-(Chloromethyl)benzoic acid |
| N-Methylpiperazine |
| Dimethylformamide |
| Sodium bicarbonate |
| Potassium hydroxide |
| Hydrogen chloride |
| 3-(Bromomethyl)benzoic acid methyl ester |
| Piperidine |
| Toluene |
| 3-(1-Piperidinylmethyl)benzoic acid methyl ester |
| Piperazinyl benzothiazole |
| Piperazinyl benzoxazole |
| 1,3,4-Oxadiazole-2-thiol |
| (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |
| Triethylamine |
| 4-Formylbenzoic acid |
| p-Chloromethyl benzoic acid |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride |
| Substituted Benzyl Azide |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) |
| Sodium ascorbate |
| tert-Butanol (t-BuOH) |
Chemical Reactivity and Transformative Chemistry
Functional Group Reactivity of the Benzoic Acid Moiety
The carboxylic acid group on the benzene (B151609) ring is a primary site for chemical modification, readily undergoing reactions typical of aromatic carboxylic acids, most notably esterification and amide bond formation.
The conversion of the carboxylic acid to an ester is a fundamental transformation that can alter the compound's solubility, polarity, and pharmacokinetic properties. This is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. tcu.edu The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. tcu.edutcu.edu This can be accomplished by using an excess of the alcohol or by removing water as it is formed. tcu.edutcu.edu
For example, reacting 3-(Piperazin-1-ylmethyl)benzoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) would yield the corresponding methyl ester, methyl 3-(piperazin-1-ylmethyl)benzoate. tcu.edu The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | Formation of ester |
| Catalyst | Concentrated H₂SO₄ (or other strong acid) | To protonate the carbonyl group and increase reactivity |
| Temperature | Typically heated to reflux | To increase the reaction rate |
| Reaction Shift | Use of excess alcohol or removal of water | To drive the equilibrium towards the product side (Le Chatelier's Principle) tcu.edu |
While direct synthesis data for the ester of this compound is not prevalent, the synthesis of the methyl ester of the closely related 3-(1-Piperidinylmethyl)benzoic acid has been described, involving the reaction of methyl 3-(bromomethyl)benzoate with piperidine (B6355638), demonstrating the stability of the ester group during the formation of the benzyl-amine bond. prepchem.com
The formation of an amide bond is one of the most significant reactions of the carboxylic acid moiety, widely used in medicinal chemistry to synthesize stable, biologically active compounds. youtube.com This transformation involves coupling the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures and is not always efficient. youtube.com
More commonly, the carboxylic acid is first "activated" to increase its reactivity towards the amine. nih.gov This can be achieved in several ways:
Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. nih.gov
Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. researchgate.net Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions. nih.gov Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). unisi.it
The synthesis of new carboxylic acid amides containing piperazine (B1678402) fragments is a common strategy in the development of pharmacologically active molecules. researchgate.net For instance, coupling this compound with various anilines or other amines using standard coupling protocols would yield a diverse range of N-substituted benzamides.
Table 2: Common Methods for Amide Bond Formation
| Method | Reagents | Key Features |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate; reaction is often rapid. |
| Carbodiimide Coupling | EDC, DCC (often with HOBt) | Milder conditions; widely used in peptide synthesis. nih.gov |
| Phosphonium/Uronium Salt Coupling | HATU, HBTU | High efficiency, fast reaction rates, and suppression of racemization. unisi.it |
| Titanium(IV) Chloride Mediation | TiCl₄ | A direct condensation method performed in pyridine (B92270) at elevated temperatures. nih.gov |
Reactivity of the Piperazine Ring System
The piperazine ring of this compound contains two nitrogen atoms with different chemical environments. The nitrogen at the 1-position is a tertiary amine, linked to both the benzyl (B1604629) group and two carbons of the piperazine ring. The nitrogen at the 4-position is a secondary amine, presenting a key site for further functionalization. ambeed.com
Common reactions at the N-4 position include:
N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. nih.gov This allows for the introduction of various alkyl chains, which can be used to modulate the compound's properties or to link it to other molecular fragments.
N-Arylation: The introduction of an aryl group at the N-4 position can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution on electron-deficient arenes. nih.gov
N-Acylation/N-Sulfonylation: The secondary amine readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides or sulfonamides, respectively. This is a powerful strategy for introducing a wide range of functional groups.
More advanced strategies focus on the direct functionalization of the C-H bonds of the piperazine ring, particularly at the α-carbon positions next to the nitrogen atoms. beilstein-journals.orgmdpi.com These methods, often involving photoredox or transition-metal catalysis, represent a modern approach to creating more complex piperazine derivatives. mdpi.com
Transformations Involving the Methylene (B1212753) Linker
The methylene (-CH₂-) group that connects the piperazine ring to the benzoic acid core is a benzylic linker. This benzylic position makes it relatively stable under many reaction conditions. The synthesis of the parent compound often involves the formation of this C-N bond, for example, through the nucleophilic substitution of a 3-(halomethyl)benzoic acid derivative with piperazine. prepchem.comgoogle.com
While direct transformations of this specific methylene linker are not commonly reported, benzylic positions can, in principle, be susceptible to oxidation or radical reactions under specific, often harsh, conditions. However, in the context of derivatization, this linker is generally considered a stable covalent connection, and synthetic strategies typically focus on modifying the more reactive benzoic acid and piperazine functionalities. The structural motif itself, known as benzylpiperazine, is a common scaffold in pharmacologically active compounds. nih.gov
Derivatization Strategies for Enhanced Functionality
Derivatization of this compound is a key strategy for modulating its biological activity and physicochemical properties in drug discovery and materials science. By combining the reactions discussed above, a multitude of derivatives can be generated.
Key strategies include:
Scaffold Decoration: Attaching various substituents to the N-4 position of the piperazine ring (e.g., alkyl, aryl, acyl groups) and converting the carboxylic acid into different esters or a diverse library of amides.
Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups like a tetrazole or a sulfonamide to alter acidity and membrane permeability.
Conjugation: The functional groups can be used as handles to attach the molecule to larger systems, such as polymers, peptides, or fluorescent labels. For example, a chiral derivatization reagent containing a piperazine moiety has been developed for the analysis of carboxylic acid enantiomers, highlighting the utility of this scaffold in bioanalytical chemistry. researchgate.net
These derivatization strategies allow for the fine-tuning of molecular properties to achieve a desired function, making this compound a valuable building block in synthetic and medicinal chemistry. nih.gov
Structure Activity Relationship Sar and Rational Molecular Design
Identification of Key Structural Determinants for Biological Activity
The biological activity of derivatives based on the 3-(Piperazin-1-ylmethyl)benzoic acid scaffold is determined by the interplay of its three core components: the benzoic acid moiety, the central piperazine (B1678402) ring, and the substituents attached to the piperazine nitrogen.
Piperazine Ring: This six-membered ring containing two opposing nitrogen atoms is a cornerstone of many pharmacologically active compounds. nih.gov Its conformational flexibility, typically favoring a stable chair conformation, is crucial for how it presents its substituents to a biological target. smolecule.com The nitrogen atoms can act as hydrogen bond acceptors and donors, contributing significantly to target affinity and specificity. nih.gov
Benzoic Acid Moiety: The aromatic ring of the benzoic acid can participate in various non-covalent interactions, such as π-π stacking, with biological targets. The carboxylic acid group is a key polar and ionizable feature, influencing solubility and providing a strong hydrogen bonding point.
Methylene (B1212753) Linker: The flexible methylene bridge connecting the benzoic acid and piperazine ring dictates the spatial relationship between these two key components, which is critical for optimal interaction with a target binding site.
Studies on various piperazine derivatives have shown that these core features are essential. For instance, in a series of new piperazine derivatives designed for anxiolytic and antidepressant-like effects, the piperazine scaffold was the common foundation upon which modifications were made to elicit specific neurological activities. nih.gov
Systematic Chemical Modification and Activity Optimization
Optimizing the efficacy and selectivity of compounds derived from this scaffold involves systematic chemical modifications. smolecule.com The goal is to enhance the desired pharmacological activity while minimizing off-target effects. The inherent modifiability of the piperazine structure makes it an excellent candidate for such optimization. nih.gov
The nature of substituents on both the aromatic ring and the distal nitrogen of the piperazine ring has a profound impact on biological activity. The electronic, steric, and lipophilic properties of these substituents are critical. mdpi.com
Research into a series of piperazine derivatives demonstrated that subtle changes can lead to significant differences in biological outcomes. nih.gov For example, three closely related compounds, LQFM211, LQFM213, and LQFM214, were designed from the piperazine scaffold to test for anxiolytic and antidepressant-like activities. While LQFM211 and LQFM213 showed the desired effects, LQFM214 did not, highlighting the sensitivity of the biological response to minor structural alterations. nih.gov Further investigation showed that the effects of LQFM213 were linked to the serotonergic pathway. nih.gov
In another context, the N-substitution on the piperazine ring was shown to accommodate various heterocyclic rings, such as substituted indoles, to maintain high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov This work demonstrated that the heterocyclic moiety did not need to be directly connected to the piperazine, as linkers like amides or methylene groups were effective. nih.gov This allows for fine-tuning of properties to achieve high receptor affinity. nih.gov
The table below summarizes findings on how different substituents on piperazine-based scaffolds influence their biological activity.
| Compound Class | Substituent/Modification | Biological Activity/Target | Key Findings |
| Anxiolytic/Antidepressant Piperazines nih.gov | Varied substituents on the core scaffold | Anxiolytic and antidepressant effects | Minor structural changes differentiate active (LQFM211, LQFM213) from inactive (LQFM214) compounds. Activity of LQFM213 involves the serotonergic pathway. |
| Dopamine D3 Receptor Ligands nih.gov | N-substitution with various substituted indole (B1671886) rings | Dopamine D2 and D3 receptors | N-substitution on the piperazine can accommodate bulky heterocyclic groups, with specific enantiomers like (-)-10e showing higher affinity and selectivity for the D3 receptor. |
| Antimycobacterial N-Arylpiperazines mdpi.com | Substituents on the N-aryl ring (e.g., -F, -CF3, -OCH3) | Mycobacterium kansasii, M. marinum | Electronic and lipophilic nature of substituents is crucial. A 4-fluorophenyl group led to high efficacy against M. kansasii, while a 3-trifluoromethylphenyl was effective against M. marinum. |
| Anticancer Piperazinones nih.gov | Bioisosteric replacement of an imidazole (B134444) ring with groups like guanidine, thiourea, and hydrazide | Cytotoxicity in colon (HT-29) and lung (A549) cancer cell lines | Replacing the imidazole moiety with guanidine, thiourea, and hydrazide increased cytotoxic activity, indicating the importance of the electronic density of substituted groups. |
A pharmacophore model for piperazine-based compounds generally includes several key features. The two nitrogen atoms of the piperazine ring are central, offering a combination of hydrogen bond acceptors and donors, along with a degree of structural rigidity. nih.gov The distance and geometric arrangement between these nitrogens and other features, such as an aromatic ring or other lipophilic moieties, are critical for binding to specific biological targets. The ability to easily modify the piperazine scaffold allows researchers to probe the requirements of a target's binding site and refine the pharmacophore model for enhanced affinity and specificity. nih.gov
Design Principles for Novel Bioactive Compounds
The rational design of new bioactive compounds based on the this compound scaffold involves leveraging the known SAR to create molecules with improved properties. mdpi.com This process often begins with a known bioactive molecule or a biological target and uses computational and medicinal chemistry strategies to design novel derivatives. mdpi.comnih.gov Key principles include introducing structural elements that can form specific interactions (like hydrogen bonds or π-π stacking) with the target, as seen in the design of new anticancer agents. mdpi.com
Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures while preserving the key pharmacophoric features of a known active compound. nih.gov This can lead to compounds with improved properties, such as better metabolic stability or novel intellectual property. For piperazine-based structures, this could involve replacing the benzoic acid or piperazine ring with a bioisosteric equivalent that maintains the crucial spatial arrangement of binding elements. nih.gov
Molecular hybridization involves combining structural features from two or more different bioactive molecules to create a new hybrid compound with a desired dual or enhanced activity. nih.gov A successful example involved the hybridization of a farnesoid X receptor (FXR) agonist and a peroxisome proliferator-activated receptor δ (PPARδ) agonist. nih.gov By linking key pharmacophores through a piperazine core, researchers developed potent dual agonists for the potential treatment of pulmonary fibrosis. nih.gov This highlights how the piperazine scaffold can serve as a versatile linker to connect different pharmacophoric elements into a single, multifunctional molecule.
Computational Chemistry and in Silico Modeling Studies
Molecular Descriptors and Physicochemical Property Predictions
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are instrumental in predicting the physicochemical properties of a compound, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For the analogue 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid, the predicted TPSA value is 43.78 Ų . This value suggests that the molecule is likely to have good cell membrane permeability.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical measure of a drug's ability to dissolve in fats, oils, and lipids. It affects how a compound is absorbed, distributed, and metabolized. The predicted LogP value for 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid is 1.554 . This moderate lipophilicity indicates a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral drug candidates.
The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets and its solubility in water. This is quantified by the number of hydrogen bond donors and acceptors. The analogue 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid is predicted to have 1 hydrogen bond donor (from the carboxylic acid group) and 3 hydrogen bond acceptors (the two nitrogen atoms of the piperazine (B1678402) ring and the carbonyl oxygen). These characteristics are crucial for the molecule's binding specificity and pharmacokinetic properties.
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability. For 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid, there are 3 rotatable bonds . This limited rotational freedom suggests a relatively rigid molecular scaffold, which can be advantageous for achieving high binding affinity and specificity.
| Molecular Descriptor | Predicted Value | Reference |
| TPSA | 43.78 Ų | nih.gov |
| LogP | 1.554 | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 3 | nih.gov |
| Rotatable Bonds | 3 | nih.gov |
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com It is widely used in drug design to understand and predict how a ligand, such as 3-(Piperazin-1-ylmethyl)benzoic acid, might interact with a biological target, typically a protein or enzyme. nih.gov
The primary goals of molecular docking are to predict the binding mode (the conformation and orientation of the ligand within the target's active site) and the binding affinity (the strength of the interaction). researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a function that estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction.
While specific molecular docking studies featuring this compound are not prominently detailed in the available literature, the piperazine moiety is a common scaffold in molecules designed for various biological targets. wellcomeopenresearch.org Docking studies on analogous compounds often reveal key interactions such as hydrogen bonds formed by the piperazine nitrogens and π-π stacking interactions involving the benzoic acid ring. nih.gov These in silico predictions are invaluable for guiding the synthesis of more potent and selective analogues and for elucidating the mechanism of action at a molecular level.
Ligand-Enzyme Complex Analysis
Ligand-enzyme complex analysis, primarily through molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity of the ligand.
In studies of piperazine derivatives, molecular docking is frequently employed to investigate their interaction with various enzymes. For instance, docking experiments on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs with the COX-2 enzyme were performed to elucidate their anti-inflammatory mechanism. nih.gov Such analyses typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. For this compound, a similar in silico analysis would involve docking the molecule into the active site of a target enzyme. The benzoic acid moiety could potentially form hydrogen bonds or salt bridges with charged residues like Arginine or Lysine, while the piperazine ring might engage in hydrophobic or van der Waals interactions within the binding pocket. The results of such a study would typically be presented in a table summarizing the binding affinity (docking score) and the specific interacting residues.
Table 1: Illustrative Molecular Docking Results for a Piperazine Derivative
| Parameter | Value | Interacting Residues (Example) |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.5 | Asp126, Glu172 |
| Hydrogen Bonds | 2 | Glu172 (side chain) |
| Hydrophobic Interactions | 5 | Trp47, Phe71, Pro81 |
| Electrostatic Interactions | 1 | Asp126 (side chain) |
Note: This table is illustrative and based on findings for related piperazine compounds, not this compound itself. nih.govindexcopernicus.comnih.gov
Ligand-Receptor Interaction Mapping
Beyond simple docking, ligand-receptor interaction mapping provides a more comprehensive view of the binding landscape. This involves identifying a pattern of essential structural features (a pharmacophore) that a ligand must possess to interact with a specific receptor.
For piperazine-containing compounds, computational studies have been used to map their interactions with various receptors, including sigma (σ) receptors and the μ-opioid receptor. nih.govworldscientific.comnih.gov These studies identify crucial amino acid residues responsible for binding. For example, in the case of certain piperazine-based ligands binding to the sigma-1 receptor (S1R), polar contacts with residues such as Asp126 and Glu172 have been identified as critical for high affinity. nih.gov An interaction map for this compound would highlight the key pharmacophoric features: a hydrogen bond acceptor (the carboxylic acid's carbonyl oxygen), a hydrogen bond donor (the carboxylic acid's hydroxyl group), a positive ionizable feature (the distal nitrogen of the piperazine ring), and an aromatic feature (the benzene (B151609) ring). This mapping helps rationalize the observed activity and guides the design of new analogs with improved receptor affinity and selectivity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations are crucial for validating docking poses and assessing the persistence of key interactions.
In the computational analysis of piperazine scaffolds, MD simulations are used to evaluate the binding stability of the ligand within the receptor's active site. nih.govindexcopernicus.com A typical simulation, run for hundreds of nanoseconds, tracks the atomic movements of the ligand and protein. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess the system's stability. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in its predicted pose. Furthermore, MD simulations can reveal the frequency and duration of specific hydrogen bonds or other interactions, providing a more accurate estimation of the binding energetics. nih.govacs.org For this compound, an MD simulation would confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment, thus providing higher confidence in the proposed binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel compounds before their synthesis. nih.gov
Numerous QSAR studies have been successfully conducted on various series of piperazine derivatives to predict activities such as antidepressant, antihistamine, and anti-proliferative effects. nih.govnih.govnih.gov These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., steric and electrostatic fields).
For example, a 2D-QSAR study on aryl alkanol piperazine derivatives identified descriptors like the dipole moment (Dipole-mag), the highest occupied molecular orbital energy (HOMO), and atom-type counts (Atype_C_6) as being highly influential on their activity. nih.gov Another QSAR study on arylpiperazine derivatives with anti-proliferative activity found that the descriptors MATS7c, MATS3e, maxwHBa, and WPSA-3 were critical. nih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r² or R²), the cross-validated correlation coefficient (q² or Q²cv), and the predictive ability on an external test set (r²_pred or R²_test). nih.govnih.gov A robust QSAR model for a series including this compound would allow for the prediction of its activity and guide the modification of its structure to enhance desired biological effects.
Table 2: Representative Statistical Parameters for a QSAR Model on Piperazine Derivatives
| Parameter | Description | Value (Example 1) nih.gov | Value (Example 2) nih.gov |
|---|---|---|---|
| r² (or R²) | Coefficient of determination (goodness of fit) | > 0.924 | 0.8483 |
| q² (or Q²cv) | Cross-validated r² (internal predictive ability) | > 0.870 | 0.7122 |
| r²_pred (or R²_test) | Predictive r² for the external test set | > 0.890 | 0.6682 |
Note: This table presents data from QSAR studies on different series of piperazine derivatives to illustrate typical model performance.
Biological Activities and Mechanistic Investigations
General Biological Activity and Therapeutic Potential
The piperazine (B1678402) ring is a prevalent structural motif in medicinal chemistry, known for conferring a range of biological activities. wisdomlib.orgresearchgate.net Derivatives of piperazine have been investigated for numerous therapeutic applications, including as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. wisdomlib.orgresearchgate.netresearchgate.net The piperazine nucleus can influence the physicochemical properties of a molecule, often improving its pharmacokinetic profile and biological efficacy. wisdomlib.org
Specifically, the combination of a piperazine ring with a benzoic acid structure, as seen in 3-(Piperazin-1-ylmethyl)benzoic acid, creates a versatile scaffold for drug design. This structure serves as a key intermediate in the synthesis of more complex pharmaceuticals. smolecule.com For instance, its N-methylated analog, 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid, is a critical precursor in the synthesis of the anticancer drug Imatinib. smolecule.compharmaffiliates.com The therapeutic potential of this scaffold is broad, stemming from its ability to be chemically modified to target a wide array of biological macromolecules.
**6.2. Enzyme Inhibition Profiles
The primary mechanism through which this compound and its derivatives exert their biological effects is via the modulation of enzyme activity. The scaffold has been incorporated into inhibitors targeting several major classes of enzymes.
The this compound core is most notably associated with kinase inhibition. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk The N-methylated derivative, 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, is a well-established kinase inhibitor and a key intermediate in the synthesis of Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase used in the treatment of chronic myeloid leukemia. smolecule.com The specific arrangement of the piperazinylmethyl group on the benzoic acid ring is crucial for its binding affinity and potency as a kinase inhibitor. smolecule.com This structural motif is often found in type II kinase inhibitors, which bind to the inactive conformation of the enzyme. The development of related structures, such as Flumatinib, also highlights the importance of this chemical backbone in targeting kinases involved in cancer cell proliferation. nih.gov
While direct studies on this compound as a glycosidase inhibitor are limited, compounds bearing either the piperazine or benzoic acid moiety have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase. These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. doi.orgnih.gov
Research has shown that various piperazine derivatives can act as potent α-glucosidase inhibitors. doi.orgnih.govnih.gov For example, a series of quinoline-piperazine-acetamide derivatives were found to be effective inhibitors, with one of the most active compounds exhibiting an IC₅₀ value of 280.0 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.7 µM). doi.org Kinetic studies revealed these compounds can act via an uncompetitive mechanism. doi.org Similarly, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives were identified as noncompetitive inhibitors of α-glucosidase, binding to a novel allosteric site on the enzyme. nih.govresearchgate.net
Separately, studies on benzoic acid and its derivatives have revealed structure-activity relationships for the inhibition of α-amylase. researchgate.net These findings suggest that both core components of this compound have the potential to contribute to glycosidase inhibition, making this scaffold a subject of interest for developing new antidiabetic agents.
A promising strategy for developing safer anti-inflammatory drugs involves the dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. bohrium.comnih.gov This approach blocks the production of both prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. nih.gov Derivatives containing the aryl piperazine scaffold have been identified as effective dual inhibitors.
Two series of cyano and amino aryl piperazines were synthesized and showed significant inhibitory activity against both 5-hLOX and COX-2. bohrium.comnih.gov Several of these compounds displayed IC₅₀ values in the low micromolar range for both enzymes, indicating potent dual inhibition. nih.gov Another study on benzhydrylpiperazine-based derivatives identified a compound with a 4-chloro substitution that potently inhibited both COX-2 (IC₅₀ = 0.25 µM) and 5-LOX (IC₅₀ = 7.87 µM), outperforming standard reference drugs. nih.govrsc.org These findings underscore the potential of the piperazine core structure in the design of novel dual-action anti-inflammatory agents. mdpi.com
Table 1: Inhibitory Activity of Selected Aryl Piperazine Derivatives against COX-2 and 5-LOX
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzhydrylpiperazine Derivative (9d) | COX-2 | 0.25 ± 0.03 | rsc.org, nih.gov |
| 5-LOX | 7.87 ± 0.33 | rsc.org, nih.gov | |
| Celecoxib (Standard) | COX-2 | 0.36 ± 0.023 | nih.gov |
| Zileuton (Standard) | 5-LOX | 14.29 ± 0.173 | nih.gov |
| Amino Aryl Piperazine (2a) | 5-hLOX | < 15 | nih.gov |
| COX-2 | < 15 | nih.gov | |
| Amino Aryl Piperazine (2b) | 5-hLOX | < 15 | nih.gov |
| COX-2 | < 15 | nih.gov |
Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.org While many CA inhibitors are based on sulfonamides, the modulatory activity of other scaffolds has been explored.
Interestingly, studies on a range of piperazine derivatives showed them to be activators, rather than inhibitors, of several human CA isoforms, including hCA I, II, and VII. nih.govresearchgate.net The most effective activators included 2-benzyl-piperazine and 1-(2-piperidinyl)-piperazine, with activation constants (Kₐ) in the range of 16.2–17.1 µM for hCA II and hCA VII, respectively. nih.govresearchgate.net Conversely, a separate class of chiral piperazine derivatives incorporating a 4-sulfamoylbenzoyl moiety were developed as potent hCA inhibitors, with some showing nanomolar potency and selectivity for the tumor-associated hCA IX isoform. nih.gov This suggests that while the unsubstituted piperazine core may act as an activator, its incorporation into larger scaffolds containing appropriate zinc-binding groups can produce potent inhibitors.
The versatility of the piperazine scaffold extends to the inhibition of other enzyme systems. One notable target is monoacylglycerol lipase (B570770) (MAGL), an enzyme that metabolizes the endocannabinoid 2-arachidonoylglycerol. acs.orgnih.govresearchgate.net Inhibition of MAGL is a therapeutic strategy for neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net A class of benzylpiperidine-based compounds, which are structurally related to this compound, were identified as potent, reversible, and selective MAGL inhibitors. acs.org
Furthermore, certain halo-substituted derivatives based on a benzoic acid ester/amide scaffold have been shown to be potent inhibitors of jack bean urease, an enzyme implicated in health issues like peptic ulcers and stomach cancer. semanticscholar.org One derivative demonstrated remarkable activity with an IC₅₀ of 1.6 nM, significantly more potent than the standard inhibitor thiourea. semanticscholar.org
Receptor Pharmacology and Ligand Interactions
The therapeutic potential and pharmacological profile of a compound are largely defined by its interactions with specific biological receptors. The structural scaffold of this compound, featuring a piperazine ring linked to a benzoic acid moiety, is found in numerous biologically active molecules. Research into analogous structures provides significant insight into the potential receptor pharmacology and ligand interactions of this compound.
The piperazine nucleus is a key structural element in various ligands targeting opioid receptors. Studies on piperazine derivatives have revealed their capacity to act as both agonists and antagonists at different opioid receptor subtypes, including the mu (μ), delta (δ), and kappa (κ) receptors.
Specifically, piperazinyl benzamidines have been synthesized and found to bind effectively to the rat delta (δ) opioid receptor. acs.org One of the most potent compounds in this series, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide, demonstrated a high affinity with a Ki value of 1.22 nM for the rat delta opioid receptor and showed approximately 1000-fold selectivity over the mu (μ) opioid subtype. acs.org Further research has focused on developing novel piperazine derivatives with sub-nanomolar binding affinity and enhanced subtype selectivity as δ-opioid agonists for potential use in treating central nervous system (CNS) indications. nih.gov
Other research has explored 4-substituted piperazine compounds, which have shown a balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov Several of these analogs display potent agonism at MOR while simultaneously acting as antagonists at DOR, a profile that may help reduce the side effects associated with traditional MOR agonists. nih.govresearchgate.net The delta-opioid receptor has emerged as a promising therapeutic target for pain management, as its activation is associated with fewer adverse effects compared to mu-opioid receptor agonists. frontiersin.org
Table 1: Opioid Receptor Binding Affinity of a Representative Piperazine Analog
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (vs. μ-receptor) | Reference |
|---|---|---|---|---|
| N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide | Delta (δ) Opioid Receptor (rat) | 1.22 nM | ~1000x | acs.org |
The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is a therapeutic target for inflammatory conditions such as asthma and chronic pain. nih.gov The development of antagonists for this receptor is an active area of research. Structural analyses of known P2Y14 receptor antagonists reveal that a biaryl core connected to a benzoic acid moiety is a common feature. nih.gov
For instance, research into heterocyclic antagonists has explored scaffolds based on a central m-benzoic acid core. nih.gov While direct studies on this compound as a P2Y14 antagonist are not extensively documented, its benzoic acid component suggests it belongs to a class of structures with the potential for such activity. The structure-activity relationship (SAR) of high-affinity antagonists like 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) has served as a foundation for designing new P2Y14 receptor antagonists. nih.gov These efforts aim to modulate the anti-inflammatory effects mediated by this receptor. nih.gov
The piperazine ring is a well-established pharmacophore in many first and second-generation antihistamines that act as antagonists or inverse agonists at the histamine (B1213489) H1 receptor. drugbank.com These drugs are widely used to treat allergic conditions. nih.gov
Studies on 4-(diphenylmethyl)-1-piperazine derivatives have demonstrated moderate to potent histamine H1-receptor antagonist activity. nih.gov Certain derivatives within this class were found to be as potent in vivo as the well-known antihistamine cetirizine. nih.gov The structural features of these compounds, particularly the piperazine core, are critical for their interaction with the H1 receptor. The basic amine moiety within the piperazine ring is thought to form a key interaction with an aspartic acid residue in the receptor binding site. nih.gov While the specific activity of this compound at the H1 receptor is not detailed, its piperazine scaffold is a strong indicator of its potential to interact with histamine receptors.
The arylpiperazine scaffold, a key component of many derivatives structurally related to this compound, is renowned for its interaction with a wide range of monoamine receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.
Dopamine Receptor Binding: Arylpiperazine derivatives have been extensively studied as ligands for dopamine D2 and D3 receptors, which are important targets for antipsychotic medications. mdpi.combg.ac.rs The interaction typically involves the protonated nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue (Asp110 in D2, Asp115 in D3) in the receptor's transmembrane domain 3. bg.ac.rs Numerous derivatives have been synthesized that show high affinity and selectivity for the D3 receptor over the D2 receptor, which is a desirable profile for treating neuropsychiatric disorders with fewer side effects. acs.orgmdpi.com
Table 2: Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs at Dopamine Receptors
| Compound Class | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Reference |
|---|---|---|---|
| N-phenylpiperazine analog (6a) | >629 | 1.4 | mdpi.com |
| 1-Benzyl-aryl-piperazine analog | 17 - >10,000 | Not Reported | mdpi.combg.ac.rs |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazine analog (9) | 100 | 1.8 | acs.org |
Serotonin Receptor Binding: The arylpiperazine structure is also a privileged scaffold for serotonin (5-HT) receptor ligands. nih.gov Derivatives have been developed that exhibit high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. uniba.itacs.org For example, N4-substitution of simple arylpiperazines can significantly enhance their affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was reported to have a Ki of 0.6 nM at 5-HT1A receptors. nih.gov This versatile scaffold has been utilized to create compounds with mixed pharmacology, such as dual 5-HT7/5-HT1A receptor ligands, which are being investigated for complex conditions like Autism Spectrum Disorder. uniba.itacs.org
Table 3: Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs at Serotonin Receptors
| Compound Class | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | Reference |
|---|---|---|---|---|
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | Not Reported | Not Reported | nih.gov |
| Long-chain arylpiperazine (8c) | 3.77 | 120 | 15.8 | uniba.itacs.org |
| Arylpiperazine analog (9b) | 23.9 | 39.4 | 45.0 | mdpi.com |
Cellular and Molecular Mechanisms
Beyond direct receptor interactions, compounds containing the piperazine-benzoic acid scaffold can influence fundamental cellular processes, including cell survival and proliferation.
The piperazine moiety is present in a number of compounds designed as anticancer agents. Research has shown that certain piperazine derivatives can inhibit the proliferation of various cancer cell lines. For example, quinoxalinyl-piperazine compounds have been shown to inhibit the growth of breast, skin, pancreas, and cervical cancer cells in a dose-dependent manner. researchgate.net The mechanism often involves the induction of cell cycle arrest, typically at the G2/M phase. researchgate.net
Similarly, tetramethylpiperidine-substituted phenazines have demonstrated potent activity against intrinsically multidrug-resistant carcinoma cell lines, with mean IC50 values as low as 0.36 µg/ml. nih.gov Piperazine-based semicarbazone derivatives have also been investigated, and while they were developed as urease inhibitors, their cytotoxicity profiles were evaluated, showing IC50 values higher than 50 μM in NIH-3T3 and MCF-7 cell lines, indicating low toxicity to these cells. benthamdirect.com The antiproliferative effects of these varied piperazine-containing structures suggest that this chemical scaffold can be a valuable component in the design of novel growth inhibitors.
Table 4: In Vitro Growth Inhibition (IC50) of Representative Piperazine Analogs Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| TMP-Substituted Phenazines (e.g., B3962) | WHCO3 (Esophageal) | Mean: 0.36 µg/ml | nih.gov |
| PLC / HepG2 (Hepatocellular) | |||
| CaCo2 / COLO 320DM / HT29 (Colon) | |||
| Aryl-piperazine derivatives (Compound 5) | HUVEC (Endothelial) | 65.3 µM | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest
While no direct studies on this compound are available, various other piperazine derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain quinoxalinyl–piperazine derivatives have been shown to act as G2/M-specific cell cycle inhibitors. cymitquimica.com Similarly, other novel benzimidazole (B57391) derivatives containing a piperazine moiety have been found to suppress cell cycle progression and trigger apoptosis in breast, ovarian, and lung cancer cell lines. The mechanism often involves the modulation of key regulatory proteins in the cell cycle, leading to a halt in proliferation and the initiation of programmed cell death. For example, some ciprofloxacin (B1669076) derivatives featuring a piperazine unit can induce G2/M phase arrest.
Modulation of Eukaryotic Initiation Factor 4E (eIF4E) Pathway
The eukaryotic initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This pathway is frequently dysregulated in cancer, leading to the increased translation of oncoproteins like c-Myc and Bcl-2. Inhibition of the eIF4E/eIF4G interaction is a therapeutic strategy to block this process. Although there is no specific evidence linking this compound to this pathway, the broader class of small molecules is being investigated for the ability to disrupt such protein-protein interactions, thereby inhibiting cancer cell proliferation.
Effects on Protein Interactions and Signaling Cascades
The process of signal transduction is fundamentally dependent on specific protein-protein interactions. Many signaling cascades that are crucial for cell growth, differentiation, and survival can be targeted for therapeutic intervention. Piperazine scaffolds are common in medicinal chemistry and are part of various molecules designed to inhibit specific protein interactions. For example, derivatives have been developed to act as antagonists of the IL-2 receptor, a key interaction in immune signaling. While the specific effects of this compound on signaling cascades have not been documented, its structure is amenable to modification for targeting various protein-protein interaction sites.
Preclinical Efficacy Studies in Relevant Biological Models
Anti-Cancer Efficacy in In Vitro and In Vivo Models
Numerous studies have highlighted the anti-cancer potential of various piperazine-containing compounds. Derivatives have shown efficacy against a range of cancer cell lines, including breast, prostate, and lung cancer.
In Vitro Studies: Phenylsulfonylpiperazine derivatives have demonstrated significant cytotoxic activity against luminal breast cancer cells (MCF7), with some compounds showing high selectivity compared to non-tumor cells. Other examples include 1-benzhydryl-piperazine-based HDAC inhibitors that exhibit cytotoxic effects on breast cancer cell lines. Similarly, certain aminobenzylnaphthols and benzimidazole derivatives have shown potent cytotoxic activity against pancreatic and other cancer cell lines.
In Vivo Studies: The anti-tumor potential of piperazine compounds has also been confirmed in animal models. For example, a non-selective HDAC inhibitor with a 1-benzhydryl piperazine group showed potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish xenograft model of breast cancer. Molecular therapy with derivatives of aminobenzoic acid has been shown to inhibit tumor growth and metastasis in murine models of bladder cancer.
Table 1: Examples of Anti-Cancer Activity in Piperazine Derivatives
| Compound Class | Cancer Model | Observed Effects | Reference |
|---|---|---|---|
| Phenylsulfonylpiperazines | MCF7 Breast Cancer Cells (in vitro) | Impaired cell viability, antimigratory activity | |
| 1-Benzhydryl-piperazines | MDA-MB-231 Breast Cancer Cells (in vitro) | Cytotoxic effects, induction of apoptosis | |
| 1-Benzhydryl-piperazines | Zebrafish Xenograft (in vivo) | Anti-tumor, anti-metastatic, anti-angiogenic |
Anti-Inflammatory Potential
The piperazine moiety is a component of several compounds with demonstrated anti-inflammatory properties. Studies on methyl salicylate (B1505791) derivatives bearing a piperazine group showed potent in vivo anti-inflammatory activities in mouse models of ear and paw edema. These compounds were found to significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Another study on a (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one metabolite found that it exhibited anti-inflammatory activity comparable to diclofenac. The mechanism often involves the inhibition of cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.
Table 2: Anti-Inflammatory Activity of Representative Piperazine Compounds
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| Methyl salicylate derivatives with piperazine | Xylol-induced ear edema (mice) | Potent anti-inflammatory activity | |
| Methyl salicylate derivatives with piperazine | Carrageenan-induced paw edema (mice) | Significant edema inhibition | |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rats) | Edema inhibition of 48.9–63.1% |
Cardioprotective Effects in Ischemia Models
Pharmacological agents are actively being explored for their ability to protect the heart from ischemia-reperfusion injury. While no data exists for this compound, related structures and other pharmacological inhibitors have shown promise. For example, pharmacological inhibitors of PFKFB3 have been shown to exert protective effects on ischemia-reperfusion-subjected rat hearts, preserving heart contractility and preventing biochemical alterations. These effects may be mediated through signaling pathways involving H2S, Akt, and GSK-3β. Ischemic preconditioning is another method known to protect against myocardial injury by enhancing tolerance to subsequent ischemic events.
Applications in Pharmaceutical and Chemical Research
Utilization as a Key Synthetic Intermediate
The molecular architecture of 3-(Piperazin-1-ylmethyl)benzoic acid, featuring a benzoic acid, a piperazine (B1678402) ring, and a benzyl (B1604629) group, makes it a versatile and valuable intermediate in organic synthesis. This structure provides multiple reactive sites that can be strategically modified, allowing for the construction of more complex molecules. It serves as a foundational scaffold in the synthesis of a wide array of compounds with significant biological activity.
This compound and its derivatives are crucial intermediates in the synthesis of several targeted cancer therapies, most notably Imatinib. smolecule.com Imatinib is a tyrosine kinase inhibitor (TKI) used to treat specific types of cancer, and its synthesis relies on the coupling of key molecular fragments. smolecule.comgoogle.com The piperazine-containing benzoic acid moiety forms a significant portion of the final Imatinib structure. google.comnewdrugapprovals.org
The synthesis process generally involves an amide bond formation between the carboxylic acid group of the benzoic acid derivative and an amine group on another key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine. newdrugapprovals.org The specific isomer, 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride (B599025), is documented as a key intermediate in this convergent synthesis approach. smolecule.com This compound's structural arrangement is integral to the efficacy of the resulting kinase inhibitor. smolecule.com Various synthetic routes have been developed to produce these intermediates efficiently for large-scale production of Imatinib and other TKIs. researchgate.net The piperazine group, in particular, is a common feature in many kinase inhibitors, contributing to the molecule's ability to bind effectively to the target protein. mdpi.com
| Intermediate Name | CAS Number | Role in Synthesis |
|---|---|---|
| 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Dihydrochloride | 1181458-11-6 | Core building block providing the piperazine-benzyl-acid moiety. smolecule.compharmaffiliates.com |
| 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Dihydrochloride | 106261-49-8 | A closely related isomer also used as a key precursor. googleapis.comgoogle.comnih.gov |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine | 152460-10-1 | Coupling partner that reacts with the benzoic acid derivative. newdrugapprovals.org |
Beyond its role in Imatinib synthesis, the this compound scaffold is a building block for a diverse range of other bioactive molecules. mdpi.commdpi.com The inherent structural features of the compound allow it to be incorporated into various molecular designs targeting different biological pathways.
Researchers have utilized this and similar piperazine-containing scaffolds to synthesize novel compounds with potential therapeutic applications, including:
Novel Kinase Inhibitors: By modifying the core structure, new inhibitors targeting different kinases, such as CDK2, have been designed. nih.gov A hybridization strategy combining privileged building blocks like piperazine and benzofuran (B130515) has led to potent CDK2 inhibitors. nih.gov
Dopamine (B1211576) Receptor Ligands: Conformationally restricted N-arylpiperazine derivatives have been synthesized as ligands for D2/D3 dopamine receptors, which are candidates for treating neurodegenerative diseases. mdpi.com
Opioid Receptor Antagonists: The piperazine framework is central to the discovery of new classes of opioid receptor antagonists. acs.orgnih.gov
Anticancer Agents: Novel benzamide (B126) derivatives incorporating the piperazine moiety have been developed as potential tyrosine kinase inhibitors for treating chronic myeloid leukemia. mdpi.com
| Derived Scaffold | Biological Target/Application | Therapeutic Area |
|---|---|---|
| Phenylaminopyrimidine hybrids | Tyrosine Kinases (e.g., Bcr-Abl) mdpi.com | Oncology mdpi.com |
| 3-(piperazinylmethyl)benzofuran derivatives | Cyclin-Dependent Kinase 2 (CDK2) nih.gov | Oncology (e.g., Pancreatic Cancer) nih.gov |
| N-arylpiperazine derivatives | Dopamine D2/D3 Receptors mdpi.com | Neurological Disorders mdpi.com |
| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptors acs.org | Pain Management, Addiction acs.org |
Contribution to Novel Drug Discovery and Development
The structural motif of this compound is instrumental in modern drug discovery, providing a reliable scaffold for developing new therapeutic agents. Its adaptability allows medicinal chemists to systematically alter its structure to optimize biological activity and drug-like properties.
The process of drug design often involves optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold serves as an excellent starting point for such optimization. By making targeted chemical modifications, researchers can design new compounds with superior pharmacological profiles. google.commdpi.com
For instance, in the development of kinase inhibitors, selectivity is crucial to minimize off-target effects. Starting with a basic scaffold, chemists can introduce different functional groups to improve selectivity for a specific kinase. The design of novel 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as highly selective DDR1 inhibitors illustrates this principle, where modifications around a core structure led to a compound with excellent potency and selectivity over other kinases like DDR2 and Bcr-Abl. nih.gov Similarly, novel tyrosine kinase inhibitors have been developed by creating hybrids of known pharmacophores, leading to compounds with potent activity against chronic myeloid leukemia. mdpi.com
Complex multifactorial diseases like Alzheimer's and some cancers often involve multiple pathological pathways. nih.gov This has led to a shift in drug discovery from a "one target, one drug" approach to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govnih.gov The benzyl piperazine scaffold is considered a promising framework for creating such MTDLs. researchgate.net
Studies have proposed benzyl piperazine-based compounds as dual-action inhibitors for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and beta-amyloid aggregation. researchgate.net The versatility of the scaffold allows for the incorporation of different pharmacophoric elements, enabling a single molecule to interact with multiple biological targets. nih.gov This strategy may offer improved therapeutic efficacy and reduce the potential for drug-drug interactions compared to combination therapies. nih.gov
Research Applications in Biochemistry and Proteomics
The utility of this compound extends beyond synthesis into fundamental research applications. As a precursor to potent and selective kinase inhibitors, it provides essential tools for biochemists and cell biologists to probe cellular signaling pathways. google.com
These inhibitors are used in biochemical assays to study kinase activity, validate biological targets, and elucidate the mechanisms of disease. smolecule.com For example, an inhibitor derived from this scaffold can be used to block a specific kinase in a cell culture model, allowing researchers to observe the downstream consequences and understand the protein's role in cellular processes. smolecule.com
In the field of proteomics, which involves the large-scale study of proteins, these specific inhibitors are invaluable. nih.gov Oncoproteomics, the application of proteomics to cancer research, often uses small molecule inhibitors to study the cellular response to the inhibition of a specific cancer-related protein. nih.gov By treating cancer cells with a kinase inhibitor, researchers can use techniques like mass spectrometry to analyze changes in the expression and phosphorylation status of thousands of proteins. nih.govnih.gov This helps to identify the pathways affected by the drug, discover biomarkers for drug response, and understand mechanisms of drug resistance.
Investigating Protein-Ligand Interactions
The study of how ligands bind to proteins is fundamental to drug discovery and understanding biological function. The this compound framework is a valuable tool in this area, primarily through the generation of derivative libraries for screening and computational analysis.
Molecular Docking and SAR Studies:
Researchers frequently use derivatives of this compound as parent structures to develop novel ligands for specific protein targets, such as G-protein coupled receptors (GPCRs) and kinases. nih.govmdpi.com By systematically modifying the benzoic acid and piperazine components, scientists can establish Structure-Activity Relationships (SAR), which detail how specific chemical changes affect the molecule's binding affinity and selectivity.
Molecular docking simulations are a key computational method used to predict and analyze these interactions. mdpi.comconnectjournals.com These studies model the binding of a ligand within the active site of a target protein, revealing crucial intermolecular forces. For instance, docking studies on piperazine-derived compounds targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in metabolism, have shown that the piperazine scaffold can form favorable hydrogen bonds and hydrophobic contacts with critical amino acid residues in the receptor's ligand-binding domain. pharmaceuticaljournal.net Similarly, derivatives designed as antagonists for the kappa opioid receptor, a type of GPCR, have been modeled to understand their binding orientation and identify key interactions that confer potency and selectivity. nih.gov
Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:
A notable application is in the design of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a protein kinase essential for cell cycle regulation and a target in cancer research. nih.gov In one study, a hybrid strategy was used, combining a benzofuran moiety with a 3-(piperazinylmethyl) fragment. The resulting derivatives were designed to act as type II kinase inhibitors, which bind to an allosteric "back pocket" of the kinase in its inactive conformation. Molecular docking simulations showed that linkers attached to the piperazine structure, such as thiosemicarbazide (B42300) or acylhydrazone tails, could successfully anchor the inhibitors into the kinase binding site by forming hydrogen bonds with key residues like Glu51 and Asp145. nih.gov This research demonstrates how the 3-(piperazin-1-ylmethyl) scaffold acts as a core structure that can be elaborated upon to probe and validate specific binding hypotheses in protein-ligand interaction studies.
Elucidation of Biological Signaling Pathways
Biological signaling pathways are complex networks of protein interactions that transmit signals within a cell, governing processes like growth, proliferation, and apoptosis. ed.ac.uk Chemical probes are essential for dissecting these pathways. Derivatives of this compound are frequently developed into such probes, particularly as kinase inhibitors and receptor antagonists, to modulate and thereby study specific signaling cascades. myskinrecipes.comresearchgate.net
Modulation of Kinase Signaling Cascades:
Protein kinases are central components of many signaling pathways, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk The this compound structure is a key building block for synthesizing potent kinase inhibitors. myskinrecipes.com The renowned anticancer drug Imatinib, for example, contains a related N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide structure. mdpi.com Imatinib specifically inhibits the BCR-Abl tyrosine kinase, the driver of chronic myeloid leukemia, thereby blocking its downstream signaling and inducing cancer cell death. mdpi.com
Research into other piperazine-containing molecules has shown modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.netnih.gov The MAPK cascade (also known as the Ras-Raf-MEK-ERK pathway) is critical for cell proliferation and differentiation. nih.gov Piperazine derivatives have been developed that can inhibit key kinases within this pathway, leading to a reduction in the expression of downstream proteins and consequently inhibiting cell growth and inducing apoptosis. nih.gov By using these compounds as chemical tools, researchers can investigate the specific roles and downstream effects of kinases within the MAPK and other pathways, such as the PI3K/Akt pathway. nih.gov
Probing GPCR-Mediated Pathways:
The structural versatility of arylpiperazine derivatives makes them ideal for creating selective ligands for GPCRs, such as serotonin (B10506) and dopamine receptors, which are crucial in neurological signaling pathways. mdpi.comresearchgate.net By developing potent and selective antagonists or agonists based on the this compound scaffold, researchers can activate or block specific receptors to study their physiological roles and downstream intracellular signaling events. myskinrecipes.comnih.gov This approach is instrumental in mapping the complex neural circuits and signaling cascades that regulate mood, cognition, and behavior.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationship of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
In ¹H NMR spectroscopy of 3-(Piperazin-1-ylmethyl)benzoic acid, the expected spectrum would display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzoic acid ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern (meta) would lead to a complex splitting pattern. The proton of the carboxylic acid (-COOH) is anticipated to be a broad singlet, often further downfield.
The methylene (B1212753) bridge protons (-CH₂-) connecting the piperazine (B1678402) and benzoic acid moieties would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The protons on the piperazine ring would show signals in the aliphatic region, typically between δ 2.5 and 3.5 ppm. The four protons adjacent to the nitrogen linked to the methylene bridge may be chemically distinct from the four protons adjacent to the secondary amine (-NH), leading to separate signals. The proton on the secondary amine itself would likely appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C-H) | 7.4 - 8.2 | Multiplet |
| Methylene (-CH₂-) | ~ 3.6 | Singlet |
| Piperazine (-CH₂-N-CH₂-) | 2.5 - 3.0 | Multiplet |
| Piperazine (-CH₂-NH-) | 3.0 - 3.5 | Multiplet |
| Amine (-NH) | Variable, broad | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic acid carbonyl carbon, the aromatic carbons, the methylene bridge carbon, and the piperazine ring carbons. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ > 165 ppm). The aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon of the methylene bridge would be found around δ 60-65 ppm, while the carbons of the piperazine ring would appear in the aliphatic region, typically between δ 45 and 55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~ 168 |
| Aromatic (C-COOH) | ~ 132 |
| Aromatic (C-CH₂-) | ~ 138 |
| Aromatic (C-H) | 128 - 135 |
| Methylene (-CH₂-) | ~ 62 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₆N₂O₂) is approximately 220.27 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 220.
The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl-type cation (m/z = 135) or a piperazinyl-methyl radical fragment. Another significant fragmentation could involve the loss of the carboxylic acid group.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be able to confirm the molecular formula C₁₂H₁₆N₂O₂ by measuring the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretch of the carboxylic acid would give a strong, sharp absorption band around 1700-1680 cm⁻¹.
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and piperazine groups would appear just below 3000 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring would be visible as a moderate peak around 3300 cm⁻¹. Aromatic C=C stretching vibrations would show peaks in the 1600-1450 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Amine N-H | Stretch | ~ 3300 | Moderate |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |
| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate |
| Carbonyl C=O | Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of non-volatile and thermally unstable compounds. For a molecule like this compound, which contains both acidic (benzoic acid) and basic (piperazine) functional groups, reversed-phase HPLC (RP-HPLC) is a highly suitable method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
A typical RP-HPLC method for the purity assessment of this compound would involve a C18 (octadecylsilyl) column, which provides a hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of a buffer is crucial to control the ionization state of the acidic and basic moieties of the molecule, thereby ensuring reproducible retention times and good peak shapes. Modifiers like triethylamine (B128534) may be added to the mobile phase to mask residual silanol (B1196071) groups on the stationary phase and improve the peak symmetry of basic compounds.
Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the benzoic acid portion of the molecule is a strong chromophore. The selection of an appropriate wavelength for detection is critical for achieving high sensitivity for both the main compound and its potential impurities.
The development and validation of an HPLC method are essential to ensure its accuracy, precision, linearity, and robustness, in line with guidelines from the International Conference on Harmonisation (ICH). Such a validated method can effectively separate this compound from its process-related impurities, such as starting materials, by-products, and degradation products.
Below is a representative table outlining a set of HPLC conditions that could be employed for the purity analysis of this compound.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Note: The parameters in this table are illustrative and would require optimization and validation for specific applications.
A chromatogram generated using such a method would ideally show a sharp, well-defined peak for this compound at a specific retention time. Any impurities present in the sample would appear as separate peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.
Table 2: Representative Purity Profile from HPLC Analysis
| Peak Identification | Retention Time (min) | Area (%) |
| Impurity 1 | 4.8 | 0.08 |
| Impurity 2 | 7.2 | 0.11 |
| This compound | 12.5 | 99.75 |
| Impurity 3 | 15.3 | 0.06 |
Note: The data presented in this table is hypothetical and serves as a typical example of a purity analysis report.
The stringent control of impurities is a critical aspect of pharmaceutical development and manufacturing. HPLC methods provide the necessary sensitivity and resolution to detect and quantify impurities at very low levels, ensuring the quality and safety of the final drug substance.
Q & A
Q. How do structural modifications influence pharmacokinetic properties like bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
